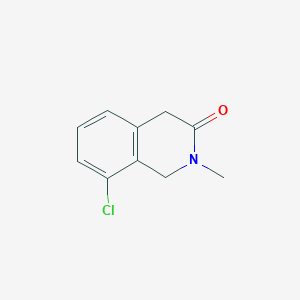
8-Chloro-2-methyl-1,2-dihydroisoquinolin-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-2-methyl-1,2-dihydroisoquinolin-3(4H)-one is a heterocyclic compound belonging to the isoquinoline family. This compound is characterized by the presence of a chlorine atom at the 8th position, a methyl group at the 2nd position, and a dihydroisoquinolinone core. Isoquinolines are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-chloro-2-methyl-1,2-dihydroisoquinolin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-methylbenzylamine and 2-chlorobenzoyl chloride as starting materials. The reaction proceeds through an intramolecular cyclization facilitated by a base such as sodium hydride in a solvent like dimethylformamide (DMF).
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization process. Catalysts and solvents are chosen based on their ability to facilitate the reaction while being cost-effective and environmentally friendly.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like ammonia (NH₃) or thiourea (NH₂CSNH₂) under basic conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In synthetic organic chemistry, 8-chloro-2-methyl-1,2-dihydroisoquinolin-3(4H)-one serves as a versatile intermediate for the synthesis of more complex molecules
Biology and Medicine: The compound is investigated for its potential pharmacological properties. Isoquinoline derivatives are known for their activity against a range of biological targets, including enzymes and receptors. Research focuses on its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials where specific structural features of isoquinolines are desired.
Mecanismo De Acción
The mechanism of action of 8-chloro-2-methyl-1,2-dihydroisoquinolin-3(4H)-one depends on its interaction with specific molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The chlorine and methyl groups can influence the binding affinity and specificity of the compound towards its targets.
Comparación Con Compuestos Similares
8-Chloro-1,2-dihydroisoquinolin-3(4H)-one: Lacks the methyl group at the 2nd position.
2-Methyl-1,2-dihydroisoquinolin-3(4H)-one: Lacks the chlorine atom at the 8th position.
8-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one: Has a bromine atom instead of chlorine at the 8th position.
Uniqueness: The presence of both the chlorine atom and the methyl group in 8-chloro-2-methyl-1,2-dihydroisoquinolin-3(4H)-one imparts unique chemical properties, such as altered reactivity and binding characteristics. These features can enhance its potential as a pharmacologically active compound compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Fórmula molecular |
C10H10ClNO |
|---|---|
Peso molecular |
195.64 g/mol |
Nombre IUPAC |
8-chloro-2-methyl-1,4-dihydroisoquinolin-3-one |
InChI |
InChI=1S/C10H10ClNO/c1-12-6-8-7(5-10(12)13)3-2-4-9(8)11/h2-4H,5-6H2,1H3 |
Clave InChI |
YYZNNPKNIBUIKJ-UHFFFAOYSA-N |
SMILES canónico |
CN1CC2=C(CC1=O)C=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


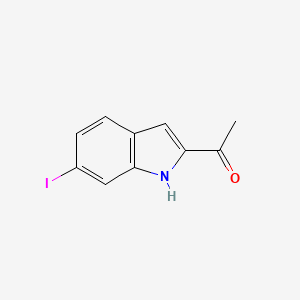
![1-([1,2,4]Triazolo[1,5-a]pyridin-5-yl)ethan-1-one](/img/structure/B12822320.png)
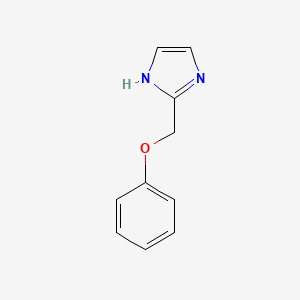
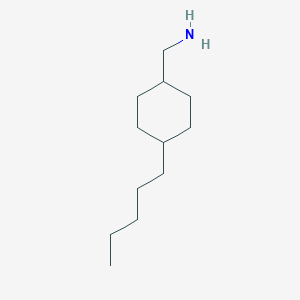
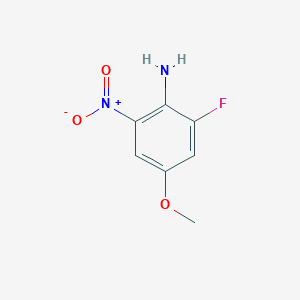
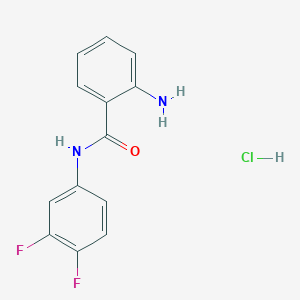
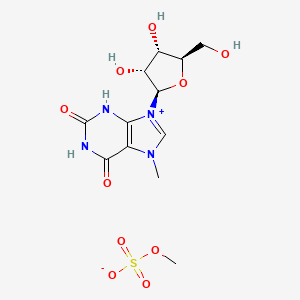
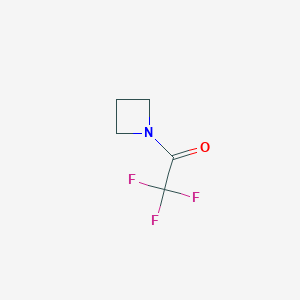
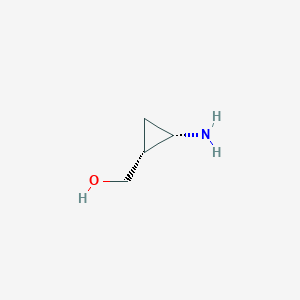
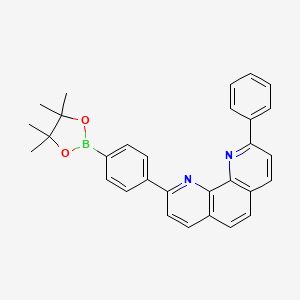
![2-((5'-Phenyl-[2,2'-bithiophen]-5-yl)methylene)malononitrile](/img/structure/B12822364.png)
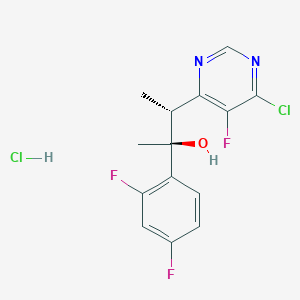
![(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate](/img/structure/B12822375.png)
![11,11-Dimethyl-11H-benzo[b]fluorene-2-boronic Acid](/img/structure/B12822390.png)
